N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride
Description
N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride (hereafter referred to as the "target compound") is a synthetic organic molecule featuring a benzothiazole-piperazine core linked to a dihydrobenzodioxine-carboxamide scaffold. The hydrochloride salt form improves aqueous solubility for pharmacological applications.
Structurally, the compound integrates multiple pharmacophores:
- 4,5-Dimethylbenzo[d]thiazol-2-yl: A substituted benzothiazole, often associated with kinase inhibition and antimicrobial activity.
- Piperazine: A flexible nitrogen-containing ring common in antipsychotics and antidepressants.
- Dihydrobenzo[b][1,4]dioxine: A fused oxygen-containing heterocycle that may modulate metabolic stability.
Classification frameworks, such as the periodic system’s emphasis on valence electron configurations in bonded atoms , contextualize its reactivity and bonding behavior.
Properties
IUPAC Name |
N-[2-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3S.ClH/c1-16-3-6-21-22(17(16)2)26-24(32-21)28-11-9-27(10-12-28)8-7-25-23(29)18-4-5-19-20(15-18)31-14-13-30-19;/h3-6,15H,7-14H2,1-2H3,(H,25,29);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRMYYFIYMQLMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)CCNC(=O)C4=CC5=C(C=C4)OCCO5)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with specific enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase (COX), which is involved in the inflammatory response. Additionally, it interacts with proteins involved in cell signaling pathways, potentially modulating their activity and influencing downstream effects. The nature of these interactions often involves binding to the active sites of enzymes or altering the conformation of proteins, thereby affecting their function.
Cellular Effects
The effects of this compound on various cell types are profound. This compound has been observed to influence cell signaling pathways, such as the MAPK/ERK pathway, which is critical for cell proliferation and differentiation. It also affects gene expression by modulating transcription factors and other regulatory proteins. Furthermore, this compound can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in the production of ATP and other metabolites. These cellular effects highlight the compound’s potential in therapeutic applications, particularly in diseases where cell signaling and metabolism are dysregulated.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its interaction with COX enzymes involves binding to the enzyme’s active site, inhibiting its catalytic activity and reducing the production of pro-inflammatory mediators. Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in inflammation and cell proliferation. These molecular interactions underscore the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound’s stability and degradation are critical factors influencing its long-term effects. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity. Over time, the compound may undergo degradation, leading to a decrease in its efficacy. Long-term studies in vitro and in vivo have demonstrated that prolonged exposure to this compound can result in adaptive cellular responses, such as changes in gene expression and metabolic activity, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anti-proliferative activities. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications. These studies underscore the need for careful dosage management to maximize therapeutic benefits while minimizing adverse effects.
Biological Activity
N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride is a complex synthetic compound belonging to the thiazole class, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 489.0 g/mol. It features a thiazole ring and a piperazine moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H29ClN4O3S |
| Molecular Weight | 489.0 g/mol |
| CAS Number | 1215410-64-2 |
The primary mechanism of action for this compound involves the inhibition of cyclooxygenase (COX) enzymes. By inhibiting these enzymes, the compound effectively reduces the synthesis of eicosanoids from arachidonic acid, leading to decreased inflammation and pain relief .
Anti-inflammatory Activity
Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties by modulating the COX pathway. The inhibition of COX enzymes results in reduced levels of prostaglandins and thromboxanes, which are mediators of inflammation.
Antitumor Activity
Thiazole compounds are also being investigated for their antitumor potential. Structure-activity relationship (SAR) studies suggest that modifications on the thiazole ring can enhance cytotoxicity against cancer cell lines. For example, certain thiazole derivatives have shown IC50 values lower than standard chemotherapeutic agents like doxorubicin . The presence of specific substituents on the thiazole moiety appears crucial for enhancing antitumor activity.
Case Studies and Research Findings
- Anti-inflammatory Effects : A study evaluating thiazole derivatives demonstrated that specific modifications could lead to enhanced anti-inflammatory effects in animal models. The compounds were effective in reducing edema in paw models when administered at varying doses.
- Antimicrobial Efficacy : In a comparative study of various thiazole derivatives against common bacterial strains, it was found that certain compounds exhibited significant antimicrobial activity with MIC values comparable to established antibiotics .
- Cytotoxicity in Cancer Cells : Research focused on thiazole-based compounds revealed that structural modifications significantly impacted their cytotoxic effects on different cancer cell lines. For instance, the introduction of electron-donating groups at specific positions on the thiazole ring correlated with increased cytotoxicity .
Comparison with Similar Compounds
A. Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (Compound 1l)
| Property | Target Compound | Compound 1l |
|---|---|---|
| Molecular Weight | ~570 g/mol (estimated) | 561.56 g/mol (reported) |
| Key Functional Groups | Benzothiazole, piperazine, carboxamide, hydrochloride | Imidazopyridine, nitrophenyl, ester, cyano |
| Spectral Characterization | Presumed use of $ ^1H $/$ ^{13}C $ NMR, IR, MS | $ ^1H $/$ ^{13}C $ NMR, IR, HRMS (reported) |
| Bioactivity | Hypothesized CNS or kinase modulation | Undisclosed, but imidazopyridines often target GABA receptors |
Key Differences :
- The hydrochloride salt in the target compound enhances solubility compared to Compound 1l’s neutral form.
B. C. gigantea-Derived Bioactive Compounds
For example:
- Bioavailability : The target compound’s synthetic design allows precise lipophilicity tuning, unlike plant extracts, which face variability due to cuticle thickness and metabolic resistance in insects .
- Target Specificity : Synthetic piperazine derivatives often exhibit higher receptor selectivity compared to broad-spectrum plant alkaloids.
Hypothetical Pharmacokinetic Comparison
| Parameter | Target Compound | Typical Piperazine Derivatives | Benzothiazole Analogs |
|---|---|---|---|
| LogP | ~2.5 (estimated) | 1.8–3.2 | 2.0–4.0 |
| Half-Life | Moderate (piperazine cleavage) | Short to moderate | Long (aromatic stability) |
| Metabolic Pathways | CYP3A4-mediated oxidation | N-dealkylation, oxidation | Glucuronidation |
Research Implications and Limitations
The provided evidence lacks direct data on the target compound, necessitating extrapolation from structural analogs. For instance, the spectroscopic methods (NMR, HRMS) used for Compound 1l are critical for validating the target compound’s synthesis. Meanwhile, ’s emphasis on chemical uptake mechanisms underscores the importance of the dihydrobenzodioxine group in circumventing biological barriers.
Critical Knowledge Gaps:
- Exact synthesis route and yield.
- In vitro/in vivo efficacy and toxicity profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
